molecular formula C20H22N2O3S B6455953 2-(3,5-dimethylphenyl)-4-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549024-42-0

2-(3,5-dimethylphenyl)-4-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455953
CAS No.: 2549024-42-0
M. Wt: 370.5 g/mol
InChI Key: FXQUVNIFOULCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the benzothiadiazine-trione family, characterized by a bicyclic core comprising a thiadiazine ring fused with a benzene moiety. The structure includes:

  • 3,5-Dimethylphenyl substituent at position 2, contributing steric bulk and lipophilicity.
  • 1,1,3-Trione functionalization, which enhances hydrogen-bonding capacity and influences electronic properties.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-4-(3-methylbut-2-enyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14(2)9-10-21-18-7-5-6-8-19(18)26(24,25)22(20(21)23)17-12-15(3)11-16(4)13-17/h5-9,11-13H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQUVNIFOULCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzothiadiazine-trione scaffold is distinct from other nitrogen-containing heterocycles:

Compound Class Core Structure Key Functional Groups Biological Relevance
Benzothiadiazine-trione Benzene + thiadiazine + trione 1,1,3-Trione, alkyl/aryl groups Hypothesized kinase modulation
Triazinone (e.g., Compound 21 in ) 1,3,5-Triazin-2(1H)-one Piperazinylmethyl, aryl groups Anticancer (DNA interaction)
Flavanone (e.g., FDB020043 in ) Benzopyran-4-one Methoxy, hydroxyl groups Antioxidant, anti-inflammatory

Key Differences :

  • Electronic Properties: The 1,1,3-trione in the target compound provides stronger electron-withdrawing effects compared to the triazinone’s carbonyl or the flavanone’s ketone .
  • Solubility: The 3-methylbut-2-en-1-yl group may reduce aqueous solubility relative to the polar piperazinylmethyl substituent in triazinone derivatives .

Substituent Effects on Bioactivity

Table 1: Substituent Comparison
Compound Substituent at Position 4 Substituent at Position 2 LogP (Predicted)
Target Benzothiadiazine-trione 3-Methylbut-2-en-1-yl 3,5-Dimethylphenyl ~4.2
Triazinone () 4-((4-Methylpiperazin-1-yl)methyl) Phenyl ~1.8
Flavanone () 4-Methoxyphenyl 3,5,7-Trihydroxy-6-methoxy ~2.5

Implications :

  • Lipophilicity : The target compound’s higher LogP suggests enhanced membrane permeability but may limit bioavailability in polar environments.
  • Metabolic Stability: The unsaturated isoprenoid chain in the target compound could undergo oxidative metabolism, unlike the more stable piperazine or methoxy groups in analogs .

Hypothetical Pharmacological Profiles

Based on structural analogs:

  • Kinase Inhibition : Benzothiadiazine derivatives often target ATP-binding pockets in kinases. The trione moiety may compete with phosphate groups, similar to indazole-based inhibitors .
  • Antimicrobial Activity: The 3,5-dimethylphenyl group could disrupt bacterial membrane integrity, as seen in diarylheptanoids .

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